molecular formula C4H8N2 B3046812 1,5-Diazabicyclo[3.1.0]hexane CAS No. 13090-31-8

1,5-Diazabicyclo[3.1.0]hexane

Cat. No.: B3046812
CAS No.: 13090-31-8
M. Wt: 84.12 g/mol
InChI Key: RZIHIJJOVJRDTA-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[3.1.0]hexane is a bicyclic organic compound with the molecular formula C₄H₈N₂. It is characterized by a bicyclic structure containing two nitrogen atoms. This compound is known for its basic properties and is often used as a catalyst in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diazabicyclo[3.1.0]hexane can be synthesized through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This method involves the use of specific reaction conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the hydrogenation of piperidine followed by the removal of water . This process is optimized to produce the compound in large quantities while maintaining high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Diazabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The reactions typically require controlled temperatures and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical processes .

Scientific Research Applications

1,5-Diazabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Diazabicyclo[3.1.0]hexane involves its basic properties and ability to act as a nucleophile. The nitrogen atoms in the bicyclic structure can interact with electrophilic centers in various substrates, facilitating different chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diazabicyclo[3.1.0]hexane is unique due to its specific bicyclic structure, which imparts distinct basicity and reactivity compared to other similar compounds. Its ability to act as a catalyst in various organic reactions makes it particularly valuable in synthetic chemistry .

Properties

IUPAC Name

1,5-diazabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-5-4-6(5)3-1/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIHIJJOVJRDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339722
Record name 1,5-Diazabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13090-31-8
Record name 1,5-Diazabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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